1-Propanol, 3-(5-amino-2-methoxyphenoxy)-

Description

Significance of Aryl Ether Propanolamine (B44665) Architectures in Contemporary Organic and Materials Chemistry

Aryl ether propanolamine architectures are characterized by an aromatic ring linked via an ether oxygen to a propanolamine chain. This structural arrangement imparts a unique combination of flexibility and rigidity, along with a rich chemical functionality that includes an aromatic ring, an ether linkage, a hydroxyl group, and an amino group. These features are the cornerstone of their broad utility.

In organic chemistry , these scaffolds are valuable as intermediates in the synthesis of more complex molecules. The presence of multiple reactive sites—the aromatic ring susceptible to electrophilic substitution, the amino and hydroxyl groups available for a wide range of derivatization reactions—allows for the construction of diverse molecular libraries. The ether linkage, while generally stable, can also be a site for cleavage under specific conditions, adding another layer to their synthetic versatility.

In the realm of materials chemistry , the incorporation of aryl ether propanolamine units into polymer backbones can significantly influence the material's properties. The aromatic component can enhance thermal stability and mechanical strength, while the polar propanolamine side chains can improve solubility, adhesion, and moisture absorption. These characteristics are highly sought after in the design of advanced polymers for applications ranging from high-performance coatings and adhesives to biocompatible materials for medical devices.

Defining the 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- Scaffold within Broader Compound Classes

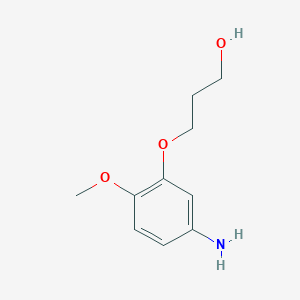

1-Propanol, 3-(5-amino-2-methoxyphenoxy)- is a distinct entity within the larger family of aryl ether propanolamines. Its structure is characterized by a propan-1-ol backbone connected through an ether linkage at the 3-position to a benzene (B151609) ring. This aromatic ring is further substituted with an amino group at the 5-position and a methoxy (B1213986) group at the 2-position.

The presence of the methoxy group ortho to the ether linkage and the amino group meta to it introduces specific electronic and steric effects that modulate the reactivity and physicochemical properties of the molecule compared to its unsubstituted counterparts. The electron-donating nature of both the methoxy and amino groups activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to specific positions.

Below is a table detailing the key structural features of this scaffold:

| Feature | Description |

| Core Scaffold | Propan-1-ol |

| Linkage | Ether |

| Aromatic Moiety | Phenoxy |

| Substituents | 5-amino, 2-methoxy |

Overview of Research Trajectories for Complex Aryl Ether Amine Alcohols

Research into complex aryl ether amine alcohols, including the 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- scaffold, is being pursued along several promising avenues, primarily driven by their potential applications in medicinal chemistry and materials science.

In medicinal chemistry , this scaffold is recognized as a valuable pharmacophore. The combination of an aromatic ring, an ether linkage, and a hydrophilic amino alcohol side chain is a common feature in a number of biologically active compounds. Research is focused on synthesizing libraries of derivatives by modifying the substituents on the aromatic ring, altering the length and branching of the alkyl chain, and substituting the amino group. These derivatives are then screened for a wide range of biological activities. Conformational analysis of these molecules is also a key area of research, as the three-dimensional arrangement of the functional groups is critical for their interaction with biological targets. nih.gov

In materials science , the focus is on leveraging the unique properties of these molecules to create novel polymers and functional materials. For instance, the amino and hydroxyl groups can serve as reactive sites for polymerization, leading to the formation of polyethers, polyurethanes, and polyamides. The resulting polymers may exhibit enhanced thermal stability, improved processability, and specific surface properties due to the presence of the aryl ether propanolamine moieties.

A plausible synthetic route to 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- and its analogs is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com This would involve the reaction of a substituted phenol, in this case, 5-amino-2-methoxyphenol, with a 3-halo-1-propanol, such as 3-chloro-1-propanol, in the presence of a base. An alternative approach could involve the initial synthesis of a nitro-substituted precursor, such as 3-(5-nitro-2-methoxyphenoxy)-1-propanol, followed by the reduction of the nitro group to an amino group. orgsyn.org

The characterization of these molecules typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the carbon-hydrogen framework, while Infrared (IR) spectroscopy helps in identifying the key functional groups such as O-H, N-H, C-O, and aromatic C=C bonds. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.

The following table summarizes the key research directions for this class of compounds:

| Research Area | Focus | Key Methodologies |

| Synthetic Chemistry | Development of efficient and stereoselective synthetic routes. | Williamson ether synthesis, reduction of nitro-precursors, catalytic C-O coupling reactions. |

| Medicinal Chemistry | Exploration of biological activity and structure-activity relationships. | High-throughput screening, computational modeling, conformational analysis. |

| Materials Science | Incorporation into polymeric structures to create functional materials. | Polymerization techniques, material characterization (e.g., thermal analysis, mechanical testing). |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(5-amino-2-methoxyphenoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-9-4-3-8(11)7-10(9)14-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAHACBSOUYKPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for the Aminomethoxyphenoxypropanol Scaffold

Transformations of the Primary Hydroxyl Moiety

The primary alcohol of the 3-(5-amino-2-methoxyphenoxy)propanol scaffold is a key site for derivatization, allowing for the introduction of a wide range of functional groups through well-established synthetic protocols.

Esterification and Etherification Reactions for Structural Diversification

The primary hydroxyl group readily undergoes esterification with various acylating agents. This reaction is typically performed by treating the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. Alternatively, acid-catalyzed esterification with a carboxylic acid, often under Dean-Stark conditions to remove water, can be employed. These methods allow for the incorporation of diverse alkyl and aryl ester functionalities, thereby modifying the lipophilicity and steric profile of the parent molecule.

Etherification provides another route for structural diversification. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, is a common method. This reaction facilitates the introduction of various alkyl or substituted alkyl chains to the propanol (B110389) moiety.

Table 1: Representative Esterification and Etherification Reactions This table presents hypothetical reaction examples based on established chemical principles for the derivatization of the primary hydroxyl group.

| Reaction Type | Reagents | Product Structure | Product Name |

|---|---|---|---|

| Esterification | Acetyl Chloride, Pyridine |  | 3-(5-amino-2-methoxyphenoxy)propyl acetate |

| Esterification | Benzoyl Chloride, Triethylamine |  | 3-(5-amino-2-methoxyphenoxy)propyl benzoate |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) |  | 1,3-Dimethoxy-4-(3-methoxypropoxy)benzene-5-amine |

Controlled Oxidation Pathways and Subsequent Functionalization

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are effective for the controlled oxidation to the corresponding aldehyde, 3-(5-amino-2-methoxyphenoxy)propanal. This aldehyde is a valuable intermediate that can undergo further reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the primary alcohol directly to the carboxylic acid, 3-(5-amino-2-methoxyphenoxy)propanoic acid. This carboxylic acid derivative can then be converted into amides, esters, or acid chlorides, providing further opportunities for functionalization.

Table 2: Controlled Oxidation and Subsequent Reactions This table illustrates potential oxidation pathways for the primary alcohol and subsequent functionalization of the resulting products.

| Initial Reaction | Reagent | Intermediate Product | Subsequent Reaction Example | Final Product |

|---|---|---|---|---|

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | 3-(5-amino-2-methoxyphenoxy)propanal | Reductive Amination with Methylamine | N-methyl-3-(5-amino-2-methoxyphenoxy)propan-1-amine |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 3-(5-amino-2-methoxyphenoxy)propanoic acid | Amide coupling with Ammonia (B1221849) (e.g., via acyl chloride) | 3-(5-amino-2-methoxyphenoxy)propanamide |

Reactions of the Aromatic Amino Functionality

The aromatic amino group is a versatile handle for modifications, including altering its basicity and nucleophilicity or using it as a precursor for a wide range of other functional groups.

N-Alkylation and N-Acylation Reactions for Amine Modulation

The nucleophilic aromatic amine can be readily alkylated or acylated. N-acylation is typically achieved by reacting the amine with an acyl chloride or anhydride in the presence of a non-nucleophilic base. This reaction converts the amine into a less basic and less nucleophilic amide, a strategy often employed to protect the amine during subsequent reactions on other parts of the molecule. tandfonline.com The choice of acylating agent allows for the introduction of various functional groups. tandfonline.comsemanticscholar.org

N-alkylation can be performed via reaction with alkyl halides, though polyalkylation can be a competing side reaction. A more controlled method for mono-alkylation is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride.

Formation of Imines and Related Derivatives

The primary aromatic amine undergoes condensation with aldehydes and ketones, typically under mild acid catalysis, to form imines, also known as Schiff bases. organic-chemistry.orglibretexts.org This reversible reaction is a cornerstone of dynamic covalent chemistry and provides a pathway to install a variety of substituents onto the nitrogen atom. libretexts.org The resulting C=N double bond of the imine can be subsequently reduced to a secondary amine or targeted by nucleophiles.

Diazotization and Subsequent Transformations

One of the most powerful transformations of a primary aromatic amine is its conversion to a diazonium salt. This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C). unacademy.comiitk.ac.ingeeksforgeeks.org The resulting diazonium salt is a highly versatile intermediate. libretexts.org

Through Sandmeyer-type reactions, the diazonium group can be replaced by a wide variety of substituents, including halides (-Cl, -Br), cyanide (-CN), and hydroxyl (-OH), using the corresponding copper(I) salt as a catalyst or reagent. wikipedia.orgsynarchive.comorganic-chemistry.org This sequence provides synthetic routes to derivatives that are not accessible through direct aromatic substitution methods. wikipedia.orgnih.gov

Table 3: Derivatization of the Aromatic Amino Group This table summarizes key transformations involving the aromatic amine functionality, based on established chemical reactions.

| Reaction Type | Reagents | Product Structure | Product Name |

|---|---|---|---|

| N-Acylation | Acetyl Chloride, Pyridine |  | N-(3-(3-hydroxypropoxy)-4-methoxyphenyl)acetamide |

| Imine Formation | Benzaldehyde, cat. H⁺ |  | 3-(5-(benzylideneamino)-2-methoxyphenoxy)propan-1-ol |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl (0 °C) 2. CuCl |  | 1-Propanol, 3-(5-chloro-2-methoxyphenoxy)- |

Regioselective Transformations of the Substituted Aryl Ring

The substituted aryl ring in 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- is highly activated towards electrophilic aromatic substitution due to the presence of two strong electron-donating groups: the amino (-NH₂) and the methoxy (B1213986) (-OCH₃) substituents. The directing effects of these groups are crucial in determining the regioselectivity of substitution reactions. The amino group is a powerful ortho-, para-director, while the methoxy group is also an ortho-, para-director. In this 3,4-disubstituted aniline (B41778) derivative (considering the ether linkage as a substituent), the positions ortho and para to the strongly activating amino group are C4 and C6, and the position ortho to the methoxy group is C3 (already substituted) and C1 (already substituted). The position para to the methoxy group is C4. Thus, electrophilic attack is strongly favored at the C4 and C6 positions, which are ortho and para to the amino group and also influenced by the methoxy group.

Electrophilic Halogenation:

Halogenation of highly activated aromatic rings like that in the aminomethoxyphenoxypropanol scaffold can proceed readily, often without the need for a Lewis acid catalyst. nih.gov Treatment with reagents such as bromine in a non-polar solvent can lead to the introduction of halogen atoms at the most nucleophilic positions of the aromatic ring. Due to the strong activation by the amino group, polyhalogenation can be a competing process if the reaction conditions are not carefully controlled.

Nitration:

Direct nitration of aminophenols can be challenging due to the sensitivity of the amino group to oxidation by nitric acid. nbinno.com To achieve regioselective nitration, it is often necessary to protect the amino group, for instance, through acylation to form an amide. The less activating amide group still directs electrophiles to the ortho and para positions. Subsequent hydrolysis of the protecting group regenerates the amino functionality. For the target scaffold, nitration would be expected to occur at the positions ortho and para to the amino group.

Sulfonylation:

The introduction of a sulfonyl group onto the aromatic ring can be achieved through reaction with sulfonyl chlorides or sulfonic anhydrides. A copper-catalyzed regioselective C-H bond sulfonylation of ortho-aminophenols has been described, demonstrating that direct functionalization is possible under specific catalytic conditions. researchgate.netnih.gov For the 3-(5-amino-2-methoxyphenoxy)- propanol scaffold, sulfonylation is anticipated to occur at the positions activated by the amino and methoxy groups.

Alkylation and Acylation:

Friedel-Crafts alkylation and acylation reactions are classic examples of electrophilic aromatic substitution. However, the presence of the basic amino group can interfere with these reactions by coordinating to the Lewis acid catalyst. Therefore, protection of the amino group is typically required to allow for successful acylation or alkylation of the aromatic ring.

| Reaction Type | Reagents and Conditions | Expected Major Regioisomers | Reference |

| Bromination | Br₂ in CCl₄ | 4-bromo and 6-bromo derivatives | nih.gov |

| Nitration | HNO₃, H₂SO₄ (with NH₂ protection) | 4-nitro and 6-nitro derivatives | nbinno.com |

| Sulfonylation | RSO₂Cl, catalyst | 4-sulfonyl and 6-sulfonyl derivatives | researchgate.netnih.gov |

Multi-site Derivatization and Scaffold Functionalization for Advanced Applications

The aminomethoxyphenoxypropanol scaffold possesses three distinct points for diversification: the primary amino group, the secondary hydroxyl group, and the activated aromatic ring. This multi-functionality allows for the generation of diverse chemical libraries through combinatorial and parallel synthesis approaches, making it an attractive building block in drug discovery and materials science. nih.gov

Orthogonal Functionalization Strategies:

A key aspect of multi-site derivatization is the use of orthogonal protecting groups and reaction conditions to selectively modify one functional group in the presence of others. For instance, the amino group can be selectively protected as a carbamate (B1207046) (e.g., Boc or Cbz), which is stable under conditions used for modifying the hydroxyl group or the aromatic ring.

N-Acylation/Alkylation: The primary amino group is a potent nucleophile and can be readily acylated with acyl chlorides or anhydrides, or alkylated with alkyl halides. This allows for the introduction of a wide variety of substituents.

O-Alkylation/Esterification: The secondary hydroxyl group on the propanol side chain can be alkylated to form ethers or esterified with carboxylic acids or their derivatives.

Aromatic Ring Functionalization: As discussed in the previous section, the aromatic ring can undergo various electrophilic substitution reactions.

A plausible synthetic sequence for multi-site derivatization could involve:

Protection of the amino group.

Functionalization of the aromatic ring via electrophilic substitution.

Modification of the secondary hydroxyl group.

Deprotection of the amino group, followed by its functionalization.

This sequential approach allows for the controlled and systematic introduction of chemical diversity at each of the reactive sites.

Scaffold Functionalization for Advanced Applications:

The derivatized aminomethoxyphenoxypropanol scaffolds can be utilized as key intermediates in the synthesis of more complex molecules with potential biological activity. For example, the amino and hydroxyl groups can be part of a pharmacophore that interacts with a biological target. The substituents on the aromatic ring can be used to modulate properties such as solubility, metabolic stability, and target affinity.

In materials science, the ability to introduce different functional groups at specific positions on the scaffold can be exploited to create novel polymers, dyes, or ligands for metal complexes. For instance, the amino and hydroxyl groups could be used as points of polymerization, while the functionalized aromatic ring could impart specific optical or electronic properties to the resulting material.

| Functionalization Site | Reaction Type | Potential Introduced Moieties | Application Focus |

| Amino Group | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Secondary/Tertiary Amines | Modulation of basicity, hydrogen bonding, and steric bulk for biological interactions. |

| Hydroxyl Group | Esterification, Etherification | Esters, Ethers | Tuning lipophilicity, prodrug strategies, and creating linkers for conjugation. |

| Aryl Ring | Halogenation, Nitration, Friedel-Crafts | Halogens, Nitro groups, Alkyl/Acyl groups | Altering electronic properties, providing handles for cross-coupling reactions, and influencing metabolic pathways. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by the presence of electronegative atoms and aromatic rings. For instance, the protons on the aromatic ring would appear in the downfield region (typically δ 6.0-8.0 ppm), with their specific shifts and splitting patterns dictated by the positions of the amino and methoxyphenoxy substituents. The protons of the propanol (B110389) chain would exhibit characteristic shifts, with the protons closest to the oxygen atoms (the ether linkage and the hydroxyl group) being the most deshielded. The methoxy (B1213986) group would present as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. In 1-Propanol, 3-(5-amino-2-methoxyphenoxy)-, one would expect to see separate signals for the aromatic carbons, the carbons of the propanol side chain, and the methoxy carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the amino and methoxy groups. The carbons of the propanol chain would have shifts indicative of their bonding to oxygen.

Predicted ¹H and ¹³C NMR Data The following data is predicted and should be considered as an estimation for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 | 110 - 120 |

| Aromatic C-O | 140 - 150 | |

| Aromatic C-N | 140 - 150 | |

| Aromatic C-OCH3 | 150 - 160 | |

| O-CH2- | 3.9 - 4.1 | 68 - 72 |

| -CH2- | 1.8 - 2.0 | 30 - 35 |

| -CH2-OH | 3.6 - 3.8 | 60 - 65 |

| -OCH3 | 3.7 - 3.9 | 55 - 60 |

| -NH2 | 3.5 - 4.5 (broad) | |

| -OH | 2.0 - 3.0 (broad) |

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms and understanding the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For 1-Propanol, 3-(5-amino-2-methoxyphenoxy)-, COSY would show correlations between the adjacent protons in the propanol chain and between neighboring protons on the aromatic ring, thus confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for piecing together different fragments of the molecule. For example, HMBC would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached, and between the protons of the O-CH₂ group of the propanol chain and the aromatic carbon of the phenoxy ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While this molecule does not have complex stereochemistry, NOESY could be used to confirm the through-space proximity of, for example, the methoxy protons to one of the aromatic protons.

High-Resolution Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

ESI-MS is a soft ionization technique that is well-suited for polar molecules like 1-Propanol, 3-(5-amino-2-methoxyphenoxy)-. It typically generates protonated molecules [M+H]⁺ in the positive ion mode. High-resolution ESI-MS can provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion, which for C₁₀H₁₅NO₃ is 197.1052 g/mol .

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. For 1-Propanol, 3-(5-amino-2-methoxyphenoxy)-, characteristic fragmentation patterns would be expected:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group or the ether oxygen is a common fragmentation pathway for alcohols and ethers.

Cleavage of the ether bond: The bond between the propanol side chain and the phenoxy ring could cleave, leading to fragments corresponding to the aminomethoxyphenol and propanol moieties.

Loss of small neutral molecules: The loss of water (H₂O) from the alcohol or ammonia (B1221849) (NH₃) from the amine could be observed.

Predicted Key MS/MS Fragments The following m/z values are predicted for the protonated molecule [M+H]⁺.

| Predicted m/z | Possible Fragment Structure / Loss |

| 198.1128 | [M+H]⁺ |

| 180.0923 | [M+H - H₂O]⁺ |

| 138.0555 | [aminomethoxyphenoxy fragment]⁺ |

| 59.0497 | [propanol fragment]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in 1-Propanol, 3-(5-amino-2-methoxyphenoxy)-. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol and the N-H stretching of the amine. C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 2850-3100 cm⁻¹. The C-O stretching of the ether and alcohol would be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands would be observed around 1450-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-O-C ether linkage would also be Raman active.

Predicted Key Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) | Weak |

| N-H stretch (amine) | 3300-3500 (medium) | Weak |

| Aromatic C-H stretch | 3000-3100 (medium) | Strong |

| Aliphatic C-H stretch | 2850-2960 (strong) | Strong |

| Aromatic C=C stretch | 1450-1600 (medium) | Strong |

| C-O stretch (ether, alcohol) | 1000-1300 (strong) | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is essential for understanding the molecule's physical and chemical properties. nih.gov The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org

The experimental workflow begins with the challenging step of growing a high-quality single crystal of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)-, a process that is often the rate-limiting step in a crystallographic study. nih.govnih.gov Once a suitable crystal is obtained, it is mounted and exposed to an X-ray beam, often at a synchrotron source for higher intensity. uni-ulm.de The crystal diffracts the X-rays onto a detector, creating a pattern of spots of varying intensities. wikipedia.org

By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. nih.govmigrationletters.com This electron density map is then interpreted to build a molecular model, fitting the atoms of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- into the corresponding density. The final step involves computational refinement of the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. nih.gov The resulting structural information is invaluable for confirming chemical connectivity and understanding intermolecular interactions, such as hydrogen bonding, within the crystal lattice. wikipedia.org

Table 1: Illustrative Crystallographic Data for 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- Note: The following data are representative examples of parameters obtained from a single-crystal X-ray diffraction analysis and are for illustrative purposes only, as specific crystallographic data for this compound is not publicly available.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₀H₁₅NO₃ |

| Formula Weight | 197.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.54 |

| b (Å) | 8.21 |

| c (Å) | 12.33 |

| β (°) | 98.75 |

| Volume (ų) | 1055.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.240 |

| R-factor (%) | 4.5 |

Computational and Theoretical Chemistry Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a compound like 1-Propanol, 3-(5-amino-2-methoxyphenoxy)-, these simulations could provide significant insights into its behavior in a biological or chemical system.

Conformational Sampling and Dynamics in Solution

MD simulations would allow for a thorough exploration of the conformational landscape of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- in various solvent environments. This would involve tracking the molecule's rotational and translational movements, as well as the flexibility of its bonds and angles. The primary goal would be to identify the most stable low-energy conformations and the transitions between them. Understanding the preferred shapes of the molecule in solution is critical, as conformational changes often play a key role in its chemical reactivity and biological activity.

Structure-Property Relationship Modeling (Beyond Basic Physical Properties)

Structure-property relationship modeling aims to correlate the three-dimensional structure of a molecule with its chemical and biological properties. For 1-Propanol, 3-(5-amino-2-methoxyphenoxy)-, this would involve going beyond simple physical properties to understand its reactivity and potential for molecular design.

Analysis of Electronic Descriptors and Their Influence on Reactivity

Quantum mechanical calculations would be employed to determine a range of electronic descriptors for the molecule. These descriptors provide a quantitative measure of the electronic distribution and are crucial for predicting reactivity.

Table 1: Hypothetical Electronic Descriptors for Reactivity Analysis

| Descriptor | Definition | Predicted Influence on Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms | Identifies potential sites for electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Represents the net electrostatic effect of the molecule's charge distribution | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Note: The values in this table are for illustrative purposes only, as specific calculations for this compound are not available.

Steric and Topographical Analyses for Molecular Design

This analysis focuses on the three-dimensional shape and size of the molecule, which are critical for its interaction with other molecules, such as biological receptors.

Table 2: Hypothetical Steric and Topographical Descriptors for Molecular Design

| Descriptor | Definition | Implication for Molecular Design |

| Molecular Volume | The volume occupied by the molecule | Influences how the molecule fits into binding pockets of target proteins. |

| Surface Area | The total surface area of the molecule | Affects solubility and the extent of intermolecular interactions. |

| Principal Moments of Inertia | Describes the mass distribution and shape of the molecule | Provides a quantitative measure of the molecule's asymmetry and overall shape. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Note: The values in this table are for illustrative purposes only, as specific calculations for this compound are not available.

By analyzing these steric and topographical features, researchers could hypothetically modify the structure of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- to enhance its desired properties, for example, by altering substituent groups to optimize its shape complementarity with a specific binding site.

Potential Applications in Advanced Materials Science and Chemical Sensing Academic Research Focus

Precursors for Polymer Synthesis and Functional Polymer Design

The bifunctional nature of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)-, containing both a reactive primary amine and a primary alcohol, positions it as a versatile monomer or chain extender in step-growth polymerization. These functional groups can react with a variety of co-monomers to form a diverse range of polymers.

The primary amine (-NH₂) is suitable for reactions with acyl chlorides, carboxylic acids, or anhydrides to form robust amide linkages, leading to the synthesis of polyamides. Similarly, it can react with isocyanates to form polyureas. Concurrently, the hydroxyl (-OH) group can react with isocyanates to form polyurethane or with carboxylic acids to form polyesters. This dual reactivity allows for the creation of complex polymer architectures, including poly(amide-urethane)s or poly(ester-urethane)s, where the compound can be incorporated into the polymer backbone to impart specific properties.

Amino-alcohols are frequently utilized as chain extenders in the synthesis of polyurethanes, where they react with isocyanate-terminated prepolymers to build molecular weight and introduce specific functionalities. researchgate.netechemi.com The use of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- as a chain extender could introduce the methoxy-substituted aromatic ring into the polymer structure, potentially enhancing thermal stability, altering solubility, and providing sites for secondary functionalization.

| Polymer Type | Co-Monomer/Reactant | Resulting Linkage | Potential Properties |

| Polyurethane | Diisocyanate (e.g., MDI, TDI) | Urethane (-NHCOO-) | Enhanced thermal stability, modifiable surface properties |

| Polyamide | Diacyl Chloride or Dicarboxylic Acid | Amide (-NHCO-) | High-performance characteristics, improved solubility in organic solvents |

| Polyurea | Diisocyanate | Urea (-NHCONH-) | High strength and elasticity |

| Poly(urethane-urea) | Diisocyanate (reacting with both -OH and -NH₂) | Urethane and Urea | Tailored adhesive and cohesive properties mdpi.com |

Components in Functional Organic Materials and Molecular Devices

The aminophenoxy moiety is a key structural unit in many organic molecules designed for electronic and optoelectronic applications. Aromatic amines, particularly triphenylamine (B166846) derivatives, are well-known for their hole-transporting capabilities and are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 5-amino-2-methoxyphenoxy group in the subject molecule provides an electron-donating character that is beneficial for such applications.

The methoxy (B1213986) (-OCH₃) group, being a strong electron-donating substituent, can modulate the electronic properties of the aromatic system. nih.gov It influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the optical absorption, fluorescence, and electrochemical behavior of the material. rsc.org Judicious molecular design allows for the tuning of these properties to create materials for specific electronic devices. nih.gov

The propanol (B110389) side chain offers a significant advantage for material processing. It can improve the solubility of the molecule in common organic solvents, which is crucial for fabricating thin films via solution-based techniques. Furthermore, the hydroxyl group serves as a reactive handle for grafting the molecule onto surfaces or integrating it into larger supramolecular structures.

| Material/Device | Role of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- | Key Functional Groups |

| Organic Semiconductors | Hole-transporting layer, active layer component | Aromatic amine, methoxy group |

| Electrochromic Devices | Redox-active material for color change | Aromatic amine |

| Organic Light-Emitting Diodes (OLEDs) | Host material or emissive layer dopant | Aminophenoxy core for charge transport and luminescence |

| Dye-Sensitized Solar Cells | Component of organic dye sensitizer | Aromatic core for light absorption, -OH for anchoring to semiconductor |

Design of Chemo-sensors and Detection Systems Based on Specific Reactivity

The functional groups within 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- provide multiple sites for interaction with analytes, making it a promising scaffold for the design of chemosensors. The aromatic amine and the adjacent ether oxygen can act as a binding site for metal ions. Research has shown that Schiff bases derived from 2-aminophenols can act as highly selective and sensitive fluorescent probes for metal ions like Al³⁺ and anions such as CN⁻. nih.gov The binding event often leads to a change in the electronic structure of the molecule, resulting in a detectable optical response, such as a "turn-on" or "turn-off" of fluorescence or a color change. acs.org

The primary amine group is nucleophilic and can react with aldehydes to form imines (Schiff bases), a reaction that can be exploited for the detection of carbonyl compounds. The hydroxyl group can participate in hydrogen bonding interactions, enabling the recognition of specific anions or neutral molecules. The methoxy group can further tune the binding affinity and selectivity of the sensor by modulating the electron density of the aromatic ring. nih.gov By integrating this compound with a fluorophore, a sensor system could be designed where the binding of a target analyte perturbs the fluorescence through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). acs.org

| Sensor Type | Target Analyte | Sensing Mechanism | Key Functional Groups |

| Fluorescent Ion Sensor | Metal cations (e.g., Al³⁺, Cu²⁺, Fe³⁺) | Chelation-enhanced fluorescence (CHEF) or quenching | Aromatic amine, ether oxygen, hydroxyl group |

| Fluorescent Anion Sensor | Anions (e.g., CN⁻, F⁻, AcO⁻) | Hydrogen bonding, deprotonation, or nucleophilic addition | Aromatic amine, hydroxyl group |

| Colorimetric Sensor | Aldehydes, Ketones | Schiff base formation leading to a conjugated system | Primary amine |

| pH Probe | H⁺ / OH⁻ | Protonation/deprotonation of the amine group | Primary amine |

Interdisciplinary Research Integrating Aminophenoxypropanol Scaffolds into Novel Material Platforms

The true potential of a versatile molecule like 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- lies in its application within interdisciplinary research, creating hybrid materials that combine the properties of different material classes.

One promising area is the surface modification of nanoparticles. nih.gov The amine or hydroxyl groups can be used to covalently attach the molecule to the surface of inorganic nanoparticles (e.g., gold, silica, iron oxide), while the aminophenoxy moiety can impart new functionality. nih.govmdpi.com For example, functionalizing quantum dots with this molecule could alter their photoluminescent properties or make them responsive to specific chemical stimuli. Coating magnetic nanoparticles could improve their biocompatibility and provide a platform for targeted drug delivery. frontiersin.org

In the field of hybrid organic-inorganic materials, this compound could serve as an organic linker in the synthesis of metal-organic frameworks (MOFs) or as a component in hybrid perovskites. The ability of the amine and hydroxyl groups to coordinate with metal centers, combined with the electronic properties of the aromatic core, could lead to novel materials with unique catalytic, gas storage, or photophysical properties. Such interdisciplinary approaches are essential for developing next-generation materials for a sustainable future.

Future Research Directions and Outlook for 1 Propanol, 3 5 Amino 2 Methoxyphenoxy

Development of Highly Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing relies on the development of environmentally friendly and economically viable synthetic processes. For 1-Propanol, 3-(5-amino-2-methoxyphenoxy)-, research should focus on moving beyond traditional multi-step syntheses, which are often plagued by low yields and the use of hazardous reagents. A key objective will be to establish a streamlined, efficient, and sustainable production method.

Future research in this area should explore:

Catalytic Strategies : Investigating novel catalysts, such as transition metal complexes or organocatalysts, to facilitate the key bond-forming reactions in a more selective and efficient manner.

Flow Chemistry : The use of continuous flow reactors could offer significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated process control and optimization.

Renewable Starting Materials : A long-term goal is to develop synthetic pathways that utilize starting materials derived from renewable feedstocks, thereby reducing the environmental footprint of the production process.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Hydrogenation | High atom economy, reduced waste | Development of selective and reusable catalysts |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions | Enzyme screening and engineering |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction parameters |

Exploration of Novel Chemical Transformations and Undiscovered Reactivity

The functional groups present in 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- (amino, hydroxyl, ether, and aromatic ring) offer a rich playground for chemical exploration. A thorough investigation of its reactivity is essential for discovering new derivatives with potentially valuable properties.

Future research should systematically investigate:

Derivatization of the Amino Group : Reactions such as acylation, alkylation, and diazotization could yield a diverse library of new compounds.

Modification of the Hydroxyl Group : Esterification, etherification, and oxidation of the primary alcohol could lead to molecules with altered solubility, reactivity, and biological activity.

Electrophilic Aromatic Substitution : The aromatic ring can be functionalized through reactions like nitration, halogenation, and Friedel-Crafts reactions, allowing for the introduction of a wide range of substituents.

Advancements in In Situ Spectroscopic Characterization Techniques

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)-, the application of advanced in situ spectroscopic techniques is crucial. These methods allow for real-time monitoring of reacting systems without the need for sample extraction.

Future research in this area could employ:

In Situ NMR Spectroscopy : To identify and quantify reactants, intermediates, and products directly in the reaction mixture.

In Situ FT-IR and Raman Spectroscopy : To track changes in functional groups and bonding during a chemical transformation. geochemicalperspectivesletters.org

In Situ UV-Vis Spectroscopy : To monitor the evolution of chromophoric species and study reaction kinetics.

| Technique | Information Gained | Potential Application |

| Process Analytical Technology (PAT) | Real-time process understanding and control | Optimization of large-scale synthesis |

| Stopped-Flow Spectroscopy | Kinetics of fast reactions | Mechanistic studies of rapid transformations |

| Reaction Calorimetry | Thermodynamic data | Safety assessment and process scale-up |

Predictive Computational Modeling for Rational Molecular Design

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. By simulating the behavior of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- and its derivatives at the molecular level, researchers can predict their properties and guide experimental efforts.

Future research should leverage:

Quantum Chemical Calculations : To predict molecular geometries, electronic properties, and spectroscopic signatures.

Molecular Dynamics Simulations : To study the conformational dynamics and intermolecular interactions of the molecule in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling : To establish correlations between molecular structure and biological activity or other properties, aiding in the design of new compounds with enhanced performance.

Synergistic Approaches between Synthesis, Characterization, and Advanced Material Applications

The ultimate goal of research on 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- is to translate its unique chemical properties into practical applications. This requires a collaborative and interdisciplinary approach that integrates synthesis, characterization, and materials science.

Potential areas for application-driven research include:

Polymer Chemistry : The bifunctional nature of the molecule (amino and hydroxyl groups) makes it an attractive monomer for the synthesis of novel polymers, such as polyamides, polyurethanes, and polyesters, with tailored properties.

Pharmaceutical and Agrochemical Research : The aminophenoxy moiety is a common feature in many biologically active compounds. Derivatives of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- could be screened for potential therapeutic or crop protection applications.

Functional Dyes and Pigments : The aromatic nature of the compound suggests that it could be a precursor for the synthesis of new colorants with specific optical properties.

A synergistic approach, where the design and synthesis of new derivatives are guided by the requirements of a specific application and informed by advanced characterization and computational modeling, will be key to unlocking the full potential of this versatile chemical building block. researchgate.net

Q & A

Q. How should researchers design assays to evaluate bioactivity while mitigating interference from reactive metabolites?

- Methodology : Use hepatic microsomal incubations (e.g., rat S9 fractions) to identify metabolites. In vitro bioassays (e.g., enzyme inhibition) should include controls with metabolite scavengers (e.g., glutathione). notes bioactivity in structurally similar compounds, guiding target selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.